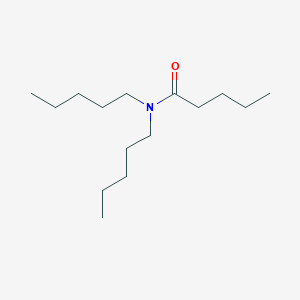![molecular formula C21H28N2O3 B12166120 2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12166120.png)
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a morpholine ring and a pyrrole moiety, suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Final Coupling: The final step involves coupling the morpholine derivative with the pyrrole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting, as it is a common motif in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Morpholine derivatives are known to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could play a role in binding to the active site of an enzyme, while the pyrrole moiety might interact with other parts of the protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of the methoxyphenyl group, morpholine ring, and pyrrole moiety in 2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone distinguishes it from other compounds. This specific arrangement of functional groups can lead to unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C21H28N2O3 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C21H28N2O3/c1-14-10-20(21(24)13-22-11-15(2)26-16(3)12-22)17(4)23(14)18-6-8-19(25-5)9-7-18/h6-10,15-16H,11-13H2,1-5H3 |
Clé InChI |
IVOWIOXCRUDIKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166038.png)

![3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12166050.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12166058.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12166066.png)
![2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166073.png)

![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12166091.png)
![ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12166100.png)
![N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166116.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B12166139.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166143.png)
